molecular formula C30H26CaO6 B7824213 Fenoprofen calcium CAS No. 56367-29-4

Fenoprofen calcium

Cat. No. B7824213
CAS RN: 56367-29-4
M. Wt: 522.6 g/mol
InChI Key: VHUXSAWXWSTUOD-UHFFFAOYSA-L
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Description

Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain from various conditions such as headache, dental pain, menstrual cramps, and muscle aches. It is also used to reduce pain, swelling, and joint stiffness from arthritis .


Synthesis Analysis

Fenoprofen calcium can be synthesized through a clean production method involving several steps. The process includes reactions with pyridine, thionyl chloride, sodium cyanide, dimethyl carbonate, liquid alkalis, and calcium chloride in the presence of a phase transfer catalyst and EDTA . Another method involves the use of simple calcium (II) carbonate and water .


Molecular Structure Analysis

Fenoprofen calcium is an arylacetic acid derivative. It is chiral with one stereogenic center and exists as chiral twins . The stoichiometry, the crystal packing arrangement, and water environments in Fenoprofen calcium dihydrate were determined using single-crystal X-ray diffraction (XRD) analysis .


Chemical Reactions Analysis

Fenoprofen calcium is a propionic acid derivative that inhibits cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, resulting in decreased formation of prostaglandin precursors .


Physical And Chemical Properties Analysis

Fenoprofen calcium is a white crystalline powder. It is soluble in alcohol (95%) to the extent of approximately 15 mg/mL at 25°C, slightly soluble in water, and insoluble in benzene . Its molecular formula is C30H30CaO8 and its molecular weight is 558.63 g/mol .

Scientific Research Applications

Green Synthesis

  • Eco-Friendly Manufacturing : Fenoprofen calcium dihydrate can be produced using environmentally friendly methods. Researchers developed a large-scale synthesis process using calcium carbonate (CaCO3) and water, avoiding organic solvents like ethanol or acetone. This approach aligns with eco-friendly practices and adheres to ICH guidelines for quality material production (S. Rao, V. Potluri & R. Potluri, 2021).

Dehydration and Rehydration Behavior

  • Structural Analysis : The dehydration behavior of fenoprofen calcium dihydrate and its rehydration has been extensively studied. Using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), researchers analyzed its stoichiometry and crystal packing arrangement. This research aids in understanding the physical properties and stability of fenoprofen calcium (H. Zhu, J. Xu, et al., 2001).

Physicochemical Stability and Solubility

  • Liquid Crystalline Form : Studies have investigated the physical stability and solubility of fenoprofen calcium's liquid crystalline form. The research explored how this form affects dissolution rate and apparent solubility, which is crucial for enhancing the drug's effectiveness (J. Patterson, A. Bary & T. Rades, 2002).

Enhanced Biological Performance

  • Drug-Polymer Complexes : Research on combining fenoprofen calcium dihydrate with polymers like hydroxylpropylmethyl cellulose and ethyl cellulose has shown promising results. This combination aims to reduce dissolution efficiency, extend therapeutic effects, and minimize drug side effects, offering a sustained anti-inflammatory effect (H. Ammar, T. S. Makram & S. Mosallam, 2017).

Analgesic Properties and Reduced Ulcerogenic Effect

  • Copper(II) Coordination Complex : A study on a copper(II) coordination complex with fenoprofen showed enhanced analgesic properties compared to the parent drug. This finding is significant for the treatment of chronic inflammatory diseases, offering a potential alternative with fewer gastric side effects (M. Agotegaray, Fernanda Gumilar, et al., 2014).

Topical Delivery Systems

  • Nanovesicular System : The potential of a surfactant-based nanovesicular system (spanlastics) for topical delivery of fenoprofen calcium has been explored. This approach aims to eliminate oral gastrointestinal adverse effects, providing prolonged and enhanced anti-inflammatory activity, beneficial in arthritis treatment (D. Farghaly, Ahmed A. Aboelwafa, et al., 2017).

Drug Repositioning and Allosteric Enhancement

  • Drug Repositioning : Fenoprofen has been identified as a positive allosteric modulator at melanocortin receptors. This discovery opens new avenues for its use in joint diseases, showcasing the potential of drug repositioning and allosterism in developing new therapeutics (Trinidad Montero-Melendez, Rachel A. E. Forfar, et al., 2016).

Antitumor Activity

  • Carborane Analogues : Research on carborane analogues of fenoprofen has shown improved antitumor activity. This highlights fenoprofen's potential beyond its conventional use, offering new insights into the drug's therapeutic applications (Liridona Useini, M. Mojić, et al., 2022).

Transdermal Drug Delivery

  • Improved Transdermal Formulations : Studies on transdermal gel formulations of fenoprofen have shown promising results in overcoming gastrointestinal side effects associated with oral administration. These formulations enhance cutaneous absorption, offering effective pain management in arthritis (D. Manjula, R. Abhishek, et al., 2020).

Stereoselective Disposition in Rheumatoid Arthritis

  • Enantioselective Disposition : The influence of rheumatoid arthritis on the stereoselective disposition of fenoprofen has been investigated, revealing significant differences in clearance and half-life between its enantiomers. This study provides critical insights into the drug's pharmacokinetics in patients with rheumatoid arthritis (Giuliano Rodrigo Barissa, Josiane Cristófani Poggi, et al., 2004).

Mechanism of Action

Fenoprofen calcium works by blocking the body’s production of certain natural substances that cause inflammation. This effect helps to decrease swelling, pain, or fever .

Safety and Hazards

Fenoprofen calcium may cause dizziness and drowsiness. It may raise your blood pressure and cause serious side effects including headache, hearing changes, mental/mood changes, easy bleeding/bruising, difficult/painful swallowing, fast/pounding heartbeat, symptoms of heart failure such as swelling ankles/feet, unusual tiredness, unusual/sudden weight gain .

properties

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUXSAWXWSTUOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31879-05-7 (Parent), 29679-58-1 (Parent)
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80904653
Record name Fenoprofen calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-(3-phenoxyphenyl)propionate

CAS RN

34597-40-5, 53746-45-5
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (±)-bis[2-(3-phenoxyphenyl)propionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN CALCIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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